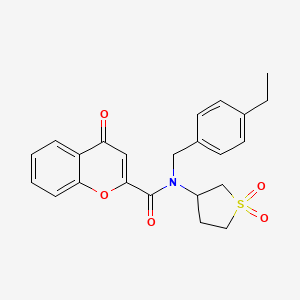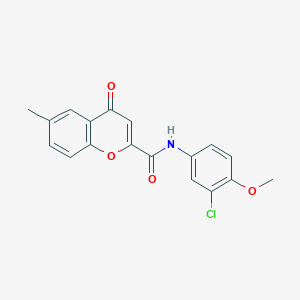![molecular formula C23H21NO7 B11393715 methyl [9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11393715.png)
methyl [9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound that features a unique combination of benzodioxole and chromeno-oxazin structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the construction of the chromeno-oxazin ring system. Key reagents and catalysts, such as palladium on carbon (Pd/C) and various organic solvents, are used to facilitate these reactions. The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazin ring to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)ACETATE: A simpler analog with similar benzodioxole structure but lacking the chromeno-oxazin ring.
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Another related compound with a benzodioxole moiety and a different functional group.
Uniqueness
METHYL 2-{9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is unique due to its combination of benzodioxole and chromeno-oxazin structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C23H21NO7 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
methyl 2-[9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C23H21NO7/c1-13-15-4-6-18-17(22(15)31-23(26)16(13)8-21(25)27-2)10-24(11-28-18)9-14-3-5-19-20(7-14)30-12-29-19/h3-7H,8-12H2,1-2H3 |
InChIキー |
DPYPWVAZZKVNCT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11393632.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11393634.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11393638.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393642.png)
![10-(4-chlorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11393657.png)
![2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11393664.png)

![3-ethyl-6-(4-ethylphenyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393687.png)
![N-(4-chlorophenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393688.png)


![2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B11393709.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11393710.png)
![3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B11393712.png)
